N-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a chromeno[2,3-d]pyrimidin scaffold, a thioether linkage, and substituted aryl groups. This compound integrates a 4-fluorophenyl acetamide moiety, a 4-methoxyphenyl substituent at position 2 of the chromenopyrimidine core, and a methyl group at position 5.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3S/c1-16-3-12-23-18(13-16)14-22-26(34-23)30-25(17-4-10-21(33-2)11-5-17)31-27(22)35-15-24(32)29-20-8-6-19(28)7-9-20/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYOUPLUSPKXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The molecular structure of N-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can be represented as follows:
- Molecular Formula : C22H21FN4O2S
- Molecular Weight : 426.49 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromeno-pyrimidine backbone and subsequent functionalization to introduce the fluorophenyl and methoxyphenyl groups. Detailed synthetic pathways have been documented in various studies, showcasing the compound's derivation from simpler precursors through condensation reactions and nucleophilic substitutions.
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory pathways, particularly through the suppression of NF-κB activation in macrophages. This mechanism is crucial for mitigating inflammatory responses in various diseases.
- Antioxidant Properties : Studies have indicated that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular systems.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines, although further studies are required to elucidate its efficacy and safety.
Data Tables
Below is a summary table of key biological activities observed in recent studies:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB activation | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Effects
In a study conducted on RAW 264.7 macrophages, this compound demonstrated significant inhibition of LPS-induced NF-κB activation. The relative luciferase activity was recorded at 0.31 ± 0.05 compared to the vehicle control (1.03 ± 0.02), indicating a robust anti-inflammatory effect.
Case Study 2: Anticancer Activity
Another study focused on various cancer cell lines revealed that this compound could effectively reduce cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its pharmacological properties.
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the chromeno-pyrimidine moiety is believed to enhance the compound's ability to interfere with cancer cell proliferation and induce apoptosis .
- Antimicrobial Properties : The sulfanyl group in the structure may contribute to antimicrobial activity. Research has shown that similar sulfanyl derivatives can inhibit bacterial growth, suggesting that this compound might possess similar properties .
Pharmacological Insights
The pharmacokinetic and pharmacodynamic profiles of N-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide are critical for its application in drug development.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Such inhibition can be beneficial in conditions where modulation of enzyme activity is required, such as metabolic disorders or cancer therapy .
- Receptor Interaction : The fluorine atom's presence in the aromatic ring may enhance binding affinity to certain biological receptors. This characteristic could be explored for developing targeted therapies in diseases like diabetes or obesity where receptor modulation plays a crucial role .
Case Studies and Experimental Findings
Several case studies have documented the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound.
| Study Reference | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial | Reported effective inhibition of Gram-positive bacteria with minimum inhibitory concentrations comparable to established antibiotics. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, leading to altered metabolic pathways beneficial for therapeutic applications. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can be compared to closely related analogs, particularly 2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide (hereafter referred to as Compound A) .
Structural Modifications and Physicochemical Properties
- The methyl group at position 7 (vs. position 9 in Compound A) could alter steric interactions in binding pockets, influencing target affinity or selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
